Naphthalene-2-sulfonohydrazide
Overview
Description
Naphthalene-2-sulphonohydrazide is an organic compound with the molecular weight of 222.27 . It is also known by its IUPAC name, 2-naphthalenesulfonohydrazide .
Synthesis Analysis
Naphthalene-2-sulphonohydrazide can be synthesized by condensation of naphthalene-2-sulfonylchloride with 2-Hydroxy-5-nitrobenzaldehyde . Another synthesis method involves the condensation of equivalents amount of naphthalene-2-sulfonylhydrazide with 4-bromo-2-thiophenecarboxaldehyde .Molecular Structure Analysis
The molecular structure of Naphthalene-2-sulphonohydrazide has been analyzed using various spectroscopic techniques such as UV-Vis, FT-IR, 1H and 13C NMR . Density functional theory (DFT) B3LYP/6-311G(d,p) was performed to optimize the E and Z- structural isomerization process .Chemical Reactions Analysis
Naphthalene, the parent compound of Naphthalene-2-sulphonohydrazide, undergoes various reactions such as nitration, sulphonation, halogenation, Friedel-Craft alkylation and acylation, chloromethylation, addition of sodium, ozonolysis, reduction, and oxidation .Physical And Chemical Properties Analysis
Naphthalene-2-sulphonohydrazide is a white crystalline solid . It is part of the class of organic compounds known as 2-naphthalene sulfonates, which are organic aromatic compounds that contain a naphthalene moiety carrying a sulfonic acid group at the 2-position .Scientific Research Applications
Schiff Base Ligand Synthesis
N2SH can serve as a precursor for synthesizing Schiff base ligands. Researchers have successfully condensed naphthalene-2-sulfonylhydrazide with 9-ethyl-9H-carbazole-1-carbaldehyde to form a novel Schiff base ligand: N’-((9-ethyl-9H-carbazol-1-yl)methylene)naphthalene-2-sulfonohydrazide. Physicochemical measurements, including CHN-EA, UV-Vis, NMR, FT-IR, and ESI-MS, were employed to investigate its structural properties .
Computational Drug Design
The prepared Schiff base ligand can be evaluated as a potential drug candidate. In silico molecular docking studies assessed its anti-inflammatory capabilities against lipoxygenase (LOX) and cyclooxygenase (COX) enzymes. Understanding its binding affinity and interactions with these enzymes aids in drug development .
Environmental Treatment
N2SH derivatives have been studied for their treatability in environmental applications. Methods such as ozonation, Fenton processes (Fe^2+/H_2O_2), photo- and electro-Fenton processes, ionizing radiation, and heterogeneous photocatalysis have been explored for the removal of naphthalene sulphonates, including N2SH .
Proteomics Research
N2SH is used in proteomics research. Its molecular formula (C10H10N2O2S) and molecular weight (222.26 g/mol) make it relevant for studying protein interactions and modifications .
Photophysical Properties
Researchers have investigated the optical properties of N2SH using UV-Vis absorption measurements. Comparing experimental data with theoretical DFT/TD-DFT studies provides insights into its behavior in different solvents .
properties
IUPAC Name |
naphthalene-2-sulfonohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c11-12-15(13,14)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,12H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTPEWSLEFFPTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80313680 | |
Record name | naphthalene-2-sulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80313680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalene-2-sulfonohydrazide | |
CAS RN |
10151-46-9 | |
Record name | 10151-46-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274887 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | naphthalene-2-sulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80313680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Naphthalene-2-sulfonohydrazide primarily used for in research?
A1: Naphthalene-2-sulfonohydrazide is frequently employed as a building block for synthesizing Schiff base ligands. These ligands, characterized by an azomethine (C=N) group, are of significant interest due to their diverse biological activities. [, , , , ]
Q2: Can you provide an example of how Naphthalene-2-sulfonohydrazide is incorporated into a Schiff base and what biological activity that compound exhibits?
A2: In one study, researchers synthesized (E)-N’-(2,5-dimethoxybenzalidene)naphthalene-2-sulfonohydrazide by reacting Naphthalene-2-sulfonohydrazide with 2,5-dimethoxybenzaldehyde. [, ] This newly formed Schiff base showed promising bacteriostatic activity against specific Gram-negative bacteria, particularly Pseudomonas aeruginosa and Klebsiella pneumoniae. [, ]
Q3: How is the structure of Naphthalene-2-sulfonohydrazide-derived Schiff bases confirmed?
A3: Researchers use a combination of spectroscopic techniques to confirm the structure of these Schiff base derivatives. Commonly employed methods include UV-Vis, FT-IR, 1H NMR, and 13C NMR spectroscopy. [, , , , ] Additionally, techniques like GC/MS and elemental analysis (CHN-EA) are used for further structural confirmation. [, ]
Q4: Has computational chemistry been used to study Naphthalene-2-sulfonohydrazide derivatives?
A4: Yes, density functional theory (DFT) calculations have been employed to investigate the structural properties of Naphthalene-2-sulfonohydrazide-derived Schiff bases. For instance, researchers have used DFT B3LYP/6-311G(d,p) to optimize the structures of E and Z isomers of N'-((4-bromothiophen-2-yl)methylene)naphthalene-2-sulfonohydrazide, calculate their HOMO/LUMO energies, and map their molecular electrostatic potentials (MEPs). [] These calculations help to understand the electronic properties and reactivity of these compounds.
Q5: Have any studies explored the interaction of Naphthalene-2-sulfonohydrazide-based compounds with biological targets?
A5: Yes, at least one study has explored the potential interaction of a Naphthalene-2-sulfonohydrazide-based compound with a biological target. N'-((1H-indol-2-yl)methylene)naphthalene-2-sulfono-hydrazide, a novel Schiff base, was docked against DNA (1BNA) revealing multiple interactions. [] Further research is necessary to fully understand the implications of these interactions.
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